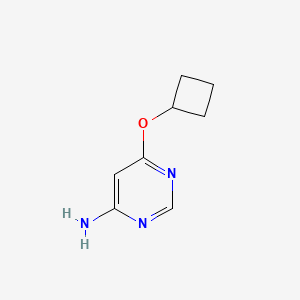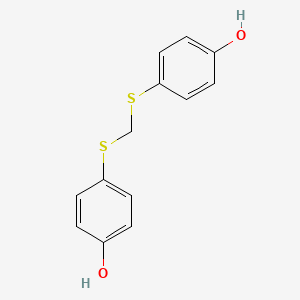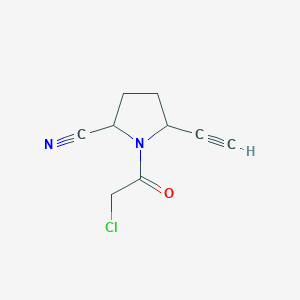![molecular formula C41H29N5 B8491123 N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline](/img/structure/B8491123.png)
N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline
Vue d'ensemble
Description
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline is a complex organic compound that features multiple aromatic rings and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the bipyridine moiety, and finally, the attachment of the diphenylamine group. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and various solvents like toluene and ethanol. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction setups can be employed to increase yield and efficiency. The use of high-throughput screening methods can also optimize reaction conditions and identify the most effective catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, derivatives of this compound are studied for their potential as therapeutic agents. The benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for new pharmaceuticals.
Industry
In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzimidazole core is particularly known for its ability to inhibit certain enzymes, making it useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diphenyl-4-(6’-(1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline
- N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-4-yl)aniline
Uniqueness
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline stands out due to its specific arrangement of aromatic rings and heterocyclic structures. This unique configuration imparts distinct electronic and chemical properties, making it particularly useful in applications like organic electronics and medicinal chemistry.
Propriétés
Formule moléculaire |
C41H29N5 |
|---|---|
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline |
InChI |
InChI=1S/C41H29N5/c1-4-12-33(13-5-1)45(34-14-6-2-7-15-34)36-24-20-30(21-25-36)37-26-22-31(28-42-37)32-23-27-39(43-29-32)41-44-38-18-10-11-19-40(38)46(41)35-16-8-3-9-17-35/h1-29H |
Clé InChI |
PMXQAZNSPSQQLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid,2-[(7-bromo-2,3-dihydro-3-oxo-1h-isoindol-5-yl)oxy]-,1,1-dimethylethyl ester](/img/structure/B8491050.png)




![3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid](/img/structure/B8491094.png)



![Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8491109.png)


